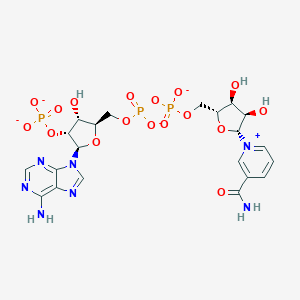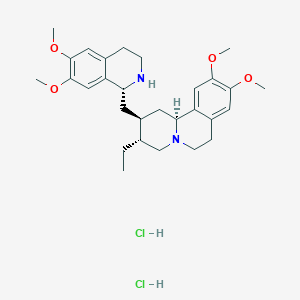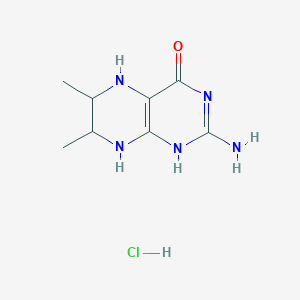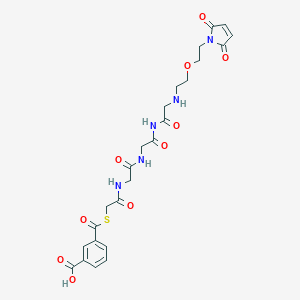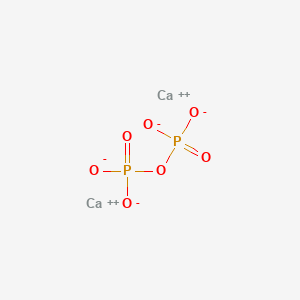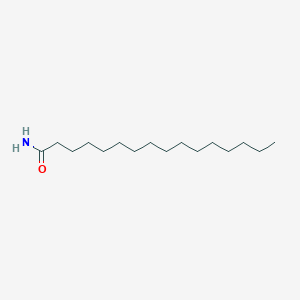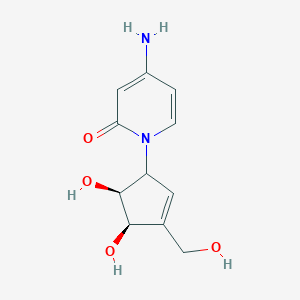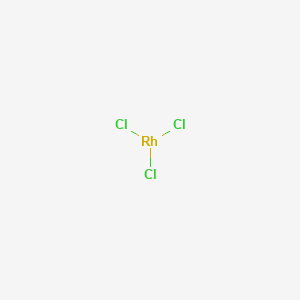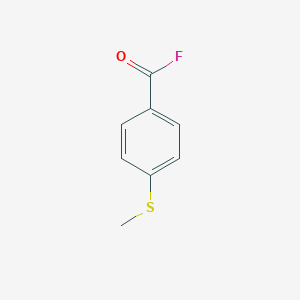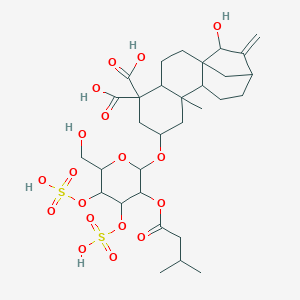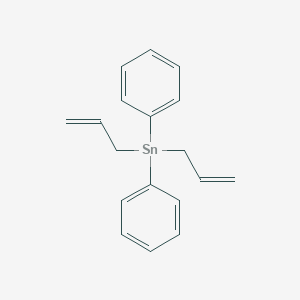
Diallyldiphenylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diallyldiphenylstannane is an organotin compound characterized by the presence of two allyl groups and two phenyl groups bonded to a central tin atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Diallyldiphenylstannane can be synthesized through the reaction of diphenyltin dichloride with allyl magnesium bromide. The reaction typically proceeds as follows: [ \text{Ph}_2\text{SnCl}_2 + 2 \text{CH}_2=\text{CHCH}_2\text{MgBr} \rightarrow \text{Ph}_2\text{Sn}(\text{CH}_2=\text{CHCH}_2)_2 + 2 \text{MgBrCl} ] This reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products. The reaction mixture is usually refluxed in an appropriate solvent, such as tetrahydrofuran, to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Diallyldiphenylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diallyldiphenyltin oxide.
Reduction: Reduction reactions can convert this compound to other organotin compounds with different oxidation states.
Substitution: The allyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides are commonly used in substitution reactions.
Major Products:
Oxidation: Diallyldiphenyltin oxide.
Reduction: Various reduced organotin compounds.
Substitution: Organotin compounds with substituted allyl groups.
Scientific Research Applications
Diallyldiphenylstannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Research is ongoing into its potential use as a biocide due to the known biological activity of organotin compounds.
Medicine: There is interest in its potential use in drug delivery systems, leveraging its ability to form stable complexes with various ligands.
Industry: It is used in the production of polymers and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of diallyldiphenylstannane involves its ability to form stable complexes with various ligands. The tin atom in the compound can coordinate with different functional groups, facilitating various chemical reactions. In biological systems, the compound can interact with cellular components, potentially disrupting normal cellular functions.
Comparison with Similar Compounds
Diallyldimethylstannane: Similar structure but with methyl groups instead of phenyl groups.
Diallyldiethylstannane: Contains ethyl groups instead of phenyl groups.
Diphenyltin dichloride: Lacks the allyl groups present in diallyldiphenylstannane.
Uniqueness: this compound is unique due to the presence of both allyl and phenyl groups, which confer distinct chemical properties. The combination of these groups allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Properties
IUPAC Name |
diphenyl-bis(prop-2-enyl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5.2C3H5.Sn/c2*1-2-4-6-5-3-1;2*1-3-2;/h2*1-5H;2*3H,1-2H2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQVGSKYJHCXRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Sn](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60330133 |
Source


|
| Record name | Diallyldiphenylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10074-32-5 |
Source


|
| Record name | Diallyldiphenylstannane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diallyldiphenylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
